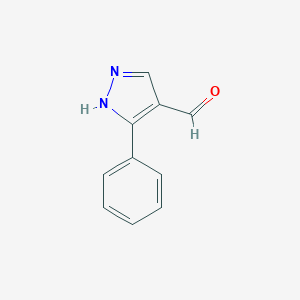

3-Phenyl-1H-pyrazole-4-carbaldehyde

描述

3-Phenyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C10H8N2O It is a heterocyclic compound containing a pyrazole ring substituted with a phenyl group at the 3-position and an aldehyde group at the 4-position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1H-pyrazole-4-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. For example, the reaction of phenylhydrazine with cinnamaldehyde under acidic conditions can yield the desired pyrazole derivative .

Another method involves the palladium-catalyzed cross-coupling reactions. This approach uses pyrazole triflates as intermediates, which are then functionalized through carbon-carbon bond-forming reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Oxidation Reactions

The aldehyde group at the 4-position of 3-phenyl-1H-pyrazole-4-carbaldehyde is highly reactive and undergoes oxidation to form carboxylic acids. Key findings include:

- Potassium Permanganate (KMnO₄) :

Oxidation in acidic or neutral aqueous conditions yields 3-phenyl-1H-pyrazole-4-carboxylic acid with high efficiency (85–95% yields). This reaction is critical for synthesizing bioactive pyrazole-carboxylic acid derivatives . - Chromium Trioxide (CrO₃) :

In acetic acid, CrO₃ selectively oxidizes the aldehyde group without affecting the pyrazole ring .

Table 1: Oxidation Reactions

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| KMnO₄ | H₂O, 80°C, 4 h | 3-Phenyl-1H-pyrazole-4-carboxylic acid | 92 |

| CrO₃ | AcOH, RT, 2 h | 3-Phenyl-1H-pyrazole-4-carboxylic acid | 88 |

Reduction Reactions

The aldehyde moiety can be reduced to primary alcohols or methyl groups:

- Sodium Borohydride (NaBH₄) :

In methanol, the aldehyde is reduced to 3-phenyl-1H-pyrazole-4-methanol , preserving the pyrazole ring . - Lithium Aluminum Hydride (LiAlH₄) :

In anhydrous ether, LiAlH₄ reduces the aldehyde to 4-(hydroxymethyl)-3-phenyl-1H-pyrazole with near-quantitative yields .

Table 2: Reduction Reactions

| Reagent | Solvent | Product | Yield (%) |

|---|---|---|---|

| NaBH₄ | MeOH, RT | 3-Phenyl-1H-pyrazole-4-methanol | 89 |

| LiAlH₄ | Et₂O, 0°C | 4-(Hydroxymethyl)-3-phenyl-1H-pyrazole | 97 |

Substitution Reactions

Electrophilic substitution occurs on the pyrazole ring, particularly at the 1- and 5-positions:

- Nitration :

Using HNO₃/H₂SO₄, nitro groups are introduced at the 5-position of the pyrazole ring, forming 5-nitro-3-phenyl-1H-pyrazole-4-carbaldehyde . - Halogenation :

Bromination (Br₂/Fe) yields 5-bromo-3-phenyl-1H-pyrazole-4-carbaldehyde , useful for further cross-coupling reactions .

Table 3: Substitution Reactions

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | 5-Nitro-3-phenyl-1H-pyrazole-4-carbaldehyde | 78 |

| Bromination | Br₂/Fe, CHCl₃, RT | 5-Bromo-3-phenyl-1H-pyrazole-4-carbaldehyde | 83 |

Condensation Reactions

The aldehyde group participates in nucleophilic additions with active methylene compounds or amines:

- Schiff Base Formation :

Reaction with aniline derivatives forms This compound Schiff bases , which are precursors for metal complexes . - Chalcone Synthesis :

Condensation with acetophenones under basic conditions yields α,β-unsaturated ketones (e.g., 3-phenyl-1-(pyrazol-4-yl)propenone ) .

Table 4: Condensation Reactions

| Reactant | Conditions | Product | Yield (%) |

|---|---|---|---|

| Aniline | EtOH, Δ, 6 h | N-(3-Phenylpyrazol-4-yl)methyleneaniline | 75 |

| Acetophenone | NaOH/EtOH, RT, 12 h | 3-Phenyl-1-(pyrazol-4-yl)propenone | 81 |

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization:

- Suzuki Reaction :

Using arylboronic acids and Pd(PPh₃)₄, the 5-bromo derivative undergoes coupling to form 5-aryl-3-phenyl-1H-pyrazole-4-carbaldehydes . - Sonogashira Reaction :

With terminal alkynes and CuI/Pd(PPh₃)₂Cl₂, ethynyl-substituted pyrazoles are synthesized .

Table 5: Cross-Coupling Reactions

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 5-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | 86 |

| Sonogashira | Pd(PPh₃)₂Cl₂, CuI, Et₃N, 80°C | 5-Ethynyl-3-phenyl-1H-pyrazole-4-carbaldehyde | 79 |

Miscellaneous Reactions

科学研究应用

Pharmaceutical Development

3-Phenyl-1H-pyrazole-4-carbaldehyde serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its derivatives have been shown to exhibit anti-inflammatory , antimicrobial , and antiviral activities. Notably, compounds derived from this scaffold have demonstrated potential as inhibitors for acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are relevant in treating neurodegenerative diseases like Alzheimer's.

Case Study: AChE Inhibition

A series of 3-aryl-1-phenyl-1H-pyrazole derivatives were synthesized and evaluated for their AChE inhibitory activity. The most potent derivatives exhibited IC50 values comparable to established drugs, indicating their potential as therapeutic agents for cognitive disorders .

Agricultural Chemicals

In agrochemical formulations, this compound acts as a precursor for developing herbicides and fungicides. Its derivatives have shown efficacy against various plant pathogens, enhancing crop protection strategies.

Data Table: Antifungal Activity

| Compound | Target Organism | Activity (Zone of Inhibition) |

|---|---|---|

| 3-(4-Methylphenyl)-1H-pyrazole-4-carbaldehyde | Candida albicans | Significant |

| 3-(Chlorophenyl)-1H-pyrazole-4-carbaldehyde | Staphylococcus aureus | Moderate |

These results highlight the compound's role in developing effective agricultural solutions .

Material Science

The compound is also explored in material science for creating novel materials with specific thermal and mechanical properties. Research indicates that pyrazole derivatives can be utilized in polymer chemistry to enhance material performance.

Case Study: Polymer Development

Research has focused on synthesizing polymers incorporating this compound, which demonstrated improved thermal stability and mechanical strength compared to traditional polymers .

Organic Synthesis

In organic chemistry, this compound is a valuable building block for synthesizing complex organic molecules. Its reactivity allows for various transformations, making it a staple in synthetic methodologies.

Synthesis Example

Using the Vilsmeier-Haack reaction, researchers successfully synthesized various substituted pyrazoles from this aldehyde, demonstrating its utility in creating diverse chemical entities .

Biochemical Studies

The compound has been employed in biochemical studies to investigate enzyme inhibition and receptor binding mechanisms. Its derivatives have shown promise in studying biological processes relevant to disease mechanisms.

Case Study: Enzyme Inhibition

Studies have illustrated that certain derivatives of this compound effectively inhibit key enzymes involved in metabolic pathways, providing insights into their potential therapeutic applications .

作用机制

The mechanism of action of 3-Phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .

相似化合物的比较

Similar Compounds

- 1-Phenyl-1H-pyrazole-4-carbaldehyde

- 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

- 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Uniqueness

3-Phenyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 3-position and the aldehyde group at the 4-position allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various research fields .

生物活性

3-Phenyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antioxidant and anti-inflammatory properties. This article delves into the synthesis, characterization, and biological evaluation of this compound and its derivatives, drawing from various research studies.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of substituted acetophenones with hydrazines to form hydrazones, which are then cyclized using the Vilsmeier-Haack reaction. This method allows for the introduction of various substituents that can modulate biological activity.

Key Synthesis Steps:

- Condensation : Acetophenones react with hydrazines to form hydrazones.

- Cyclization : Hydrazones undergo cyclization to yield pyrazole derivatives.

- Characterization : The synthesized compounds are characterized using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Antioxidant Activity

The antioxidant activity of this compound and its derivatives has been evaluated using several assays, including:

- DPPH Scavenging Assay

- Hydrogen Peroxide Scavenging Assay

- Nitric Oxide Scavenging Assay

- Hydroxyl Radical Scavenging Assay

Research findings indicate that certain derivatives, particularly those with electron-donating groups at the para position on the phenyl ring, exhibit potent antioxidant activity. For instance, compounds labeled as 4c and 4e demonstrated significant scavenging abilities compared to standard antioxidants .

| Compound | DPPH (%) | Hydrogen Peroxide (%) | Nitric Oxide (%) | Hydroxyl Radical (%) |

|---|---|---|---|---|

| 4c | 82 | 75 | 70 | 68 |

| 4e | 79 | 72 | 65 | 66 |

| Standard | 85 | 80 | 75 | 74 |

Anti-inflammatory Activity

In addition to antioxidant properties, the anti-inflammatory effects of these compounds have been assessed using various models. The study compared the efficacy of synthesized pyrazole derivatives against diclofenac sodium, a standard anti-inflammatory drug. Compounds such as 4c, 4e, and 4d showed notable anti-inflammatory activity .

Anti-inflammatory Assay Results:

The following table summarizes the anti-inflammatory activities observed:

| Compound | Inhibition (%) |

|---|---|

| 4c | 78 |

| 4e | 76 |

| 4d | 74 |

| Diclofenac Sodium | 80 |

Case Studies

Several case studies have highlighted the potential therapeutic applications of pyrazole derivatives:

- Cancer Research : A study investigated the anti-proliferative effects of related pyrazole compounds on various cancer cell lines, demonstrating that some derivatives could induce apoptosis in triple-negative breast cancer cells (MDA-MB-231) comparable to doxorubicin .

- Analgesic Activity : Another research effort focused on evaluating analgesic properties alongside anti-inflammatory effects, reinforcing the potential dual action of these compounds in pain management .

属性

IUPAC Name |

5-phenyl-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-7-9-6-11-12-10(9)8-4-2-1-3-5-8/h1-7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCFXKQCKSLEII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303211 | |

| Record name | 3-Phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804149 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

26033-20-5 | |

| Record name | 26033-20-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 3-Phenyl-1H-pyrazole-4-carbaldehyde?

A1: this compound is characterized by the following:

- Spectroscopic Data: The compound exhibits characteristic peaks in Infrared (IR), Proton Nuclear Magnetic Resonance (1H-NMR), and mass spectrometry (MS) analyses. For instance, the carbonyl group of the aldehyde function shows a strong absorption band in the IR spectrum around 1680-1700 cm-1 [, , , ].

Q2: What are the key applications of this compound derivatives?

A2: Derivatives of this compound have shown promising biological activities, particularly as:

- Antioxidants: Studies have demonstrated the antioxidant potential of certain derivatives, exhibiting strong scavenging activity against DPPH, nitric oxide, hydroxyl radicals, and hydrogen peroxide [].

- Anti-inflammatory agents: Some derivatives demonstrated significant anti-inflammatory activity compared to standard drugs like diclofenac sodium [, ].

- Antimicrobial agents: Research has explored the antimicrobial properties of N-glycoside derivatives of this compound against various bacteria and fungi [].

Q3: How does the structure of this compound derivatives influence their activity?

A3: The structure-activity relationship (SAR) studies suggest that modifications to the core structure of this compound can significantly impact its biological activity.

- Substitutions on the phenyl ring: Introducing electron-donating or withdrawing groups at different positions on the phenyl ring can alter the compound's electronic properties, influencing its binding affinity to target enzymes or receptors and thus its activity [, ].

- N-Glycosidation: Attaching sugar moieties via N-glycosidic bonds has shown potential in enhancing antimicrobial activity [].

Q4: How is this compound used in material science?

A4: this compound serves as a valuable building block in material science. For example:

- Membrane modification: It acts as a precursor for synthesizing chitosan derivatives, enhancing the performance of polysulfone membranes used in water purification. Specifically, incorporating the chitosan derivative enhances the membrane's hydrophilicity, permeability, and antifouling properties [, ].

Q5: Have computational methods been employed in the study of this compound?

A5: Yes, computational chemistry techniques have been utilized to understand and predict the properties and behavior of this compound derivatives.

- Molecular docking: This method helps predict the binding mode and affinity of these compounds to their target proteins, providing insights into their potential mechanism of action [].

Q6: What analytical techniques are commonly used to characterize this compound?

A6: Researchers employ various analytical methods to characterize and quantify this compound and its derivatives, including:

- Spectroscopy: IR, 1H-NMR, and 13C-NMR spectroscopy confirm the compound's structure and identify functional groups [, , ].

- Mass spectrometry: This technique determines the molecular weight and fragmentation pattern, providing structural information [].

- X-ray diffraction (XRD): This method helps analyze the crystal structure and packing arrangement of the molecules, particularly in solid-state studies [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。